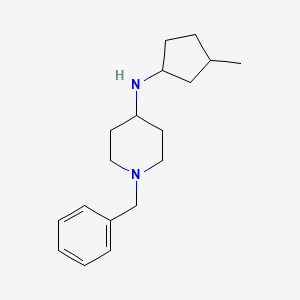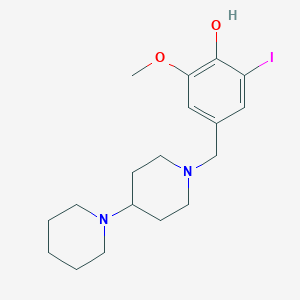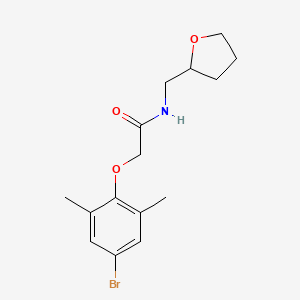![molecular formula C20H12ClNO3S B5022700 4-(2-{5-[(4-chlorophenyl)thio]-2-furyl}-1-cyanovinyl)benzoic acid](/img/structure/B5022700.png)
4-(2-{5-[(4-chlorophenyl)thio]-2-furyl}-1-cyanovinyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-{5-[(4-chlorophenyl)thio]-2-furyl}-1-cyanovinyl)benzoic acid is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CCFVIB and belongs to the family of benzoic acids.
作用机制
The mechanism of action of 4-(2-{5-[(4-chlorophenyl)thio]-2-furyl}-1-cyanovinyl)benzoic acid involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of the cell cycle and ultimately, the induction of apoptosis in cancer cells. CCFVIB has also been shown to inhibit the activity of various enzymes involved in cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis. Additionally, CCFVIB has been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 4-(2-{5-[(4-chlorophenyl)thio]-2-furyl}-1-cyanovinyl)benzoic acid in lab experiments is its high potency and specificity towards cancer cells. This makes it an ideal candidate for cancer research. However, one of the limitations of using CCFVIB is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 4-(2-{5-[(4-chlorophenyl)thio]-2-furyl}-1-cyanovinyl)benzoic acid. One area of interest is the development of more effective delivery methods to increase its solubility and bioavailability. Additionally, further studies are needed to investigate the potential of CCFVIB in combination with other cancer therapies. Finally, the potential use of this compound in other fields, such as agriculture and material science, should also be explored.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in cancer research. Its high potency and specificity towards cancer cells make it an ideal candidate for cancer therapy. However, further studies are needed to investigate its potential in other fields and to develop more effective delivery methods.
合成方法
The synthesis of 4-(2-{5-[(4-chlorophenyl)thio]-2-furyl}-1-cyanovinyl)benzoic acid involves the reaction of 4-chlorobenzaldehyde with 2-furylthiol in the presence of a base to form 5-[(4-chlorophenyl)thio]-2-furyl]methanol. This intermediate is then reacted with cyanoacetic acid to form 2-{5-[(4-chlorophenyl)thio]-2-furyl}-1-cyanovinyl]methanol. Finally, the compound is oxidized to form this compound.
科学研究应用
4-(2-{5-[(4-chlorophenyl)thio]-2-furyl}-1-cyanovinyl)benzoic acid has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. Additionally, CCFVIB has been found to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
4-[(E)-2-[5-(4-chlorophenyl)sulfanylfuran-2-yl]-1-cyanoethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO3S/c21-16-5-8-18(9-6-16)26-19-10-7-17(25-19)11-15(12-22)13-1-3-14(4-2-13)20(23)24/h1-11H,(H,23,24)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCQXLICKLZGES-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=CC=C(O2)SC3=CC=C(C=C3)Cl)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\C2=CC=C(O2)SC3=CC=C(C=C3)Cl)/C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-bromo-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5022631.png)
![N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5022633.png)
![3-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5022635.png)

![N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine](/img/structure/B5022648.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chlorobenzamide](/img/structure/B5022664.png)
![N-{4-[(3-chloro-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5022667.png)

![N-[4-(aminocarbonyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B5022688.png)



